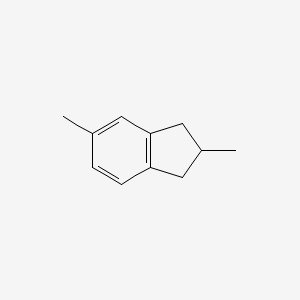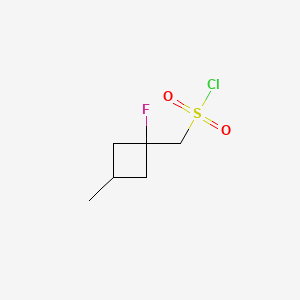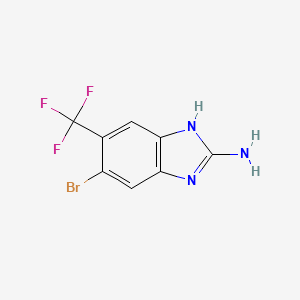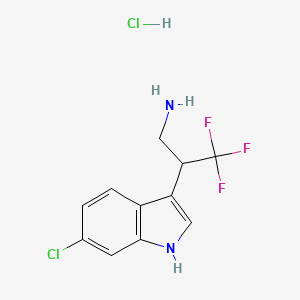amino}acetic acid](/img/structure/B13458451.png)
2-{[(Tert-butoxy)carbonyl](3-methoxy-3-oxopropyl)amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(Tert-butoxy)carbonylamino}acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and an oxopropyl group attached to the amino acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the following steps:
Protection of the amino group: The amino group of glycine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the oxopropyl group: The protected amino acid is then reacted with 3-methoxy-3-oxopropyl chloride under basic conditions to introduce the oxopropyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-{(Tert-butoxy)carbonylamino}acetic acid may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{(Tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic or basic conditions can be used to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{(Tert-butoxy)carbonylamino}acetic acid.
Reduction: Formation of 2-{(Tert-butoxy)carbonylamino}acetic acid.
Substitution: Formation of various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-{(Tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for selective reactions at other sites. The methoxy and oxopropyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(Tert-butoxy)carbonylamino}acetic acid
- 2-{(Tert-butoxy)carbonylamino}acetic acid
- 2-{(Tert-butoxy)carbonylamino}propanoic acid
Uniqueness
2-{(Tert-butoxy)carbonylamino}acetic acid is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This compound’s stability and versatility make it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19NO6 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
2-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(7-8(13)14)6-5-9(15)17-4/h5-7H2,1-4H3,(H,13,14) |
Clave InChI |
BQQRINDWZHBCBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCC(=O)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



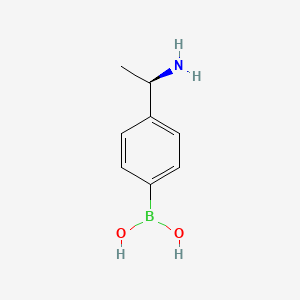
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
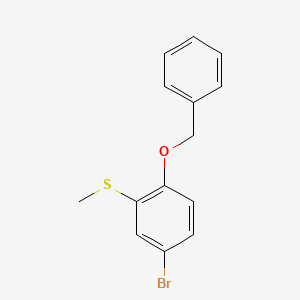
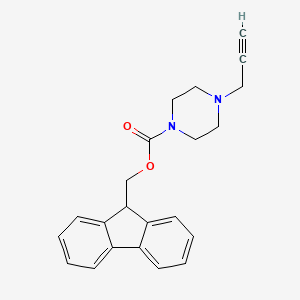
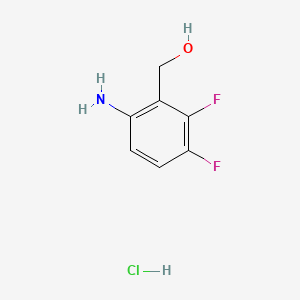
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
